![molecular formula C18H21NO4S B2659383 Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 838813-66-4](/img/structure/B2659383.png)

Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

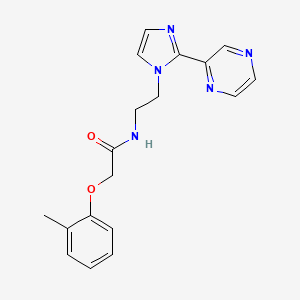

Description

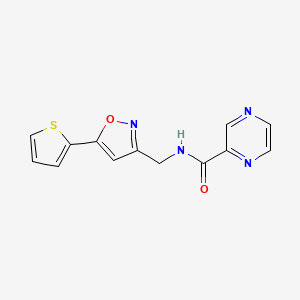

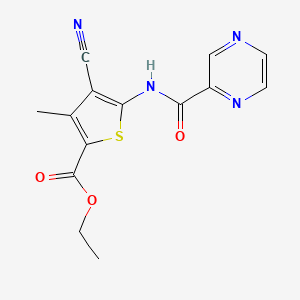

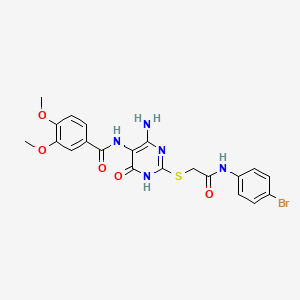

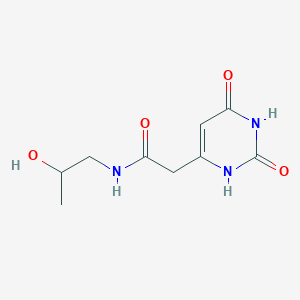

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

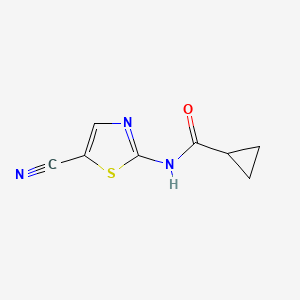

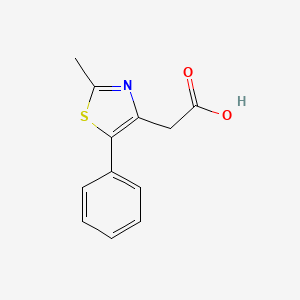

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular weight of thiophene is 84.14 g/mol .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can go through a cyclization reaction and produce 2,3,5-trisubstituted thiophenes .Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For example, the density of thiophene is 1.07 g/cm³, and it has a boiling point of 84 °C .Scientific Research Applications

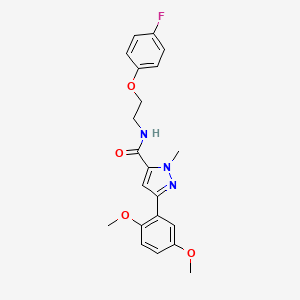

Synthesis and Biological Evaluation

A study by Raghavendra et al. (2017) synthesized various compounds including 7-aryl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acids and their ethyl esters. These were evaluated for antimicrobial and antioxidant properties. Notably, some compounds showed promising antifungal and antibacterial activities against various microorganisms, as well as remarkable DPPH radical scavenging abilities (Raghavendra et al., 2017).

Pharmacological Properties

Chapman et al. (1971) studied ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, transforming it into various derivatives. They conducted a preliminary pharmacological study of these compounds, providing insights into their potential pharmacological applications (Chapman et al., 1971).

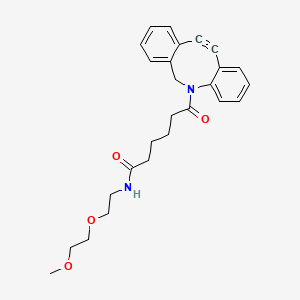

Luminescent Supramolecular Assemblies

Osterod et al. (2001) reported the synthesis of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids. These acids form non-covalent complexes with an imidazoline base, showing strong blue or blue-green photoluminescence in solution. This research contributes to the understanding of luminescent properties in these classes of compounds (Osterod et al., 2001).

Simple Synthesis Methodology

Adib et al. (2014) described a simple method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates, which are closely related to the compound of interest. This method involves a dehydrogenation process yielding good to excellent yields, highlighting an efficient synthetic pathway (Adib et al., 2014).

Disperse Dye Applications

Sabnis and Rangnekar (1989) synthesized 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and evaluated their use as azo dyes. The dyes exhibited good coloration and fastness properties on polyester, indicating potential applications in textile industries (Sabnis and Rangnekar, 1989).

Amino Acid Ester Applications in Catalysis

Müller et al. (2005) used amino acid methyl esters in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This research provides insights into the catalytic applications of similar compounds in organic synthesis (Müller et al., 2005).

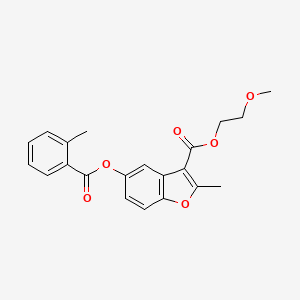

Antimicrobial Activity of Benzofuran Derivatives

Abdel‐Aziz et al. (2009) synthesized several benzofuran derivatives, including 3-methylbenzofuran-2-carbohydrazide, and evaluated their antimicrobial activity. Some of these compounds exhibited significant antimicrobial activity, contributing to the field of medicinal chemistry (Abdel‐Aziz et al., 2009).

Potential Antitumor Agents

Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, evaluating them for potential anticancer activity. These compounds, especially methyl (E)-3-¿2-(3, 4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2, 3-dihydro-1-benzofuran-5-ylprop-2-enoate, showed promising activity, highlighting their potential as antitumor agents (Pieters et al., 1999).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

methyl 2-[3-(5-methylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-11-7-8-12(23-11)9-10-15(20)19-17-16(18(21)22-2)13-5-3-4-6-14(13)24-17/h7-8H,3-6,9-10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFFDTYHTJHDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-6-hydroxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2659310.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2659311.png)

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2659312.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2659316.png)